N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as CPP or CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in several neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has been extensively studied for its potential therapeutic applications in these disorders.
Mecanismo De Acción
CPP-115 is a potent and selective inhibitor of the enzyme N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide-AT, which is responsible for the degradation of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain. By inhibiting N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide-AT, CPP-115 increases the levels of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability. This effect has been observed in both animal and human studies. CPP-115 has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide-AT, making it a useful tool for studying the role of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain. CPP-115 is also relatively stable and easy to synthesize, making it readily available for research purposes. One limitation of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
CPP-115 has shown promising results in preclinical studies for the treatment of several neurological disorders. Future research should focus on the clinical efficacy and safety of CPP-115 in these disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of CPP-115 on cocaine addiction and alcohol use disorder. Finally, the development of more water-soluble derivatives of CPP-115 could improve its utility in certain lab experiments.
Métodos De Síntesis
The synthesis of CPP-115 involves the reaction of cyclohexylamine with 3-(4-chlorophenyl)-2-propenal in the presence of sodium triacetoxyborohydride to yield N-cyclohexyl-3-(4-chlorophenyl)-2-propen-1-amine. This intermediate is then reacted with piperazinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide to yield N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders. In preclinical studies, CPP-115 has shown promising results in the treatment of epilepsy, anxiety, and depression. CPP-115 has also been studied for its potential use in the treatment of cocaine addiction and alcohol use disorder.
Propiedades
IUPAC Name |
N-cyclohexyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1,3-4,7-10,19H,2,5-6,11-17H2,(H,21,24)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTOPYHXTHGKAA-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.